

2-Bromo-N-isopropylacetamide for cysteine residue labeling.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-N-isopropylacetamide**

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An In-Depth Guide to Cysteine Residue Labeling Using **2-Bromo-N-isopropylacetamide**

Abstract

The specific chemical modification of protein residues is a cornerstone of modern proteomics, drug discovery, and chemical biology.[1][2] Cysteine, with its uniquely nucleophilic thiol side chain, provides a prime target for site-specific labeling.[1][3] This guide provides a detailed technical overview and robust protocols for the use of **2-Bromo-N-isopropylacetamide**, a haloacetamide-based reagent, for the covalent alkylation of cysteine residues. We will explore the underlying chemical principles, outline critical experimental parameters, provide step-by-step labeling protocols, and discuss applications for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring high efficiency and specificity in experimental outcomes.

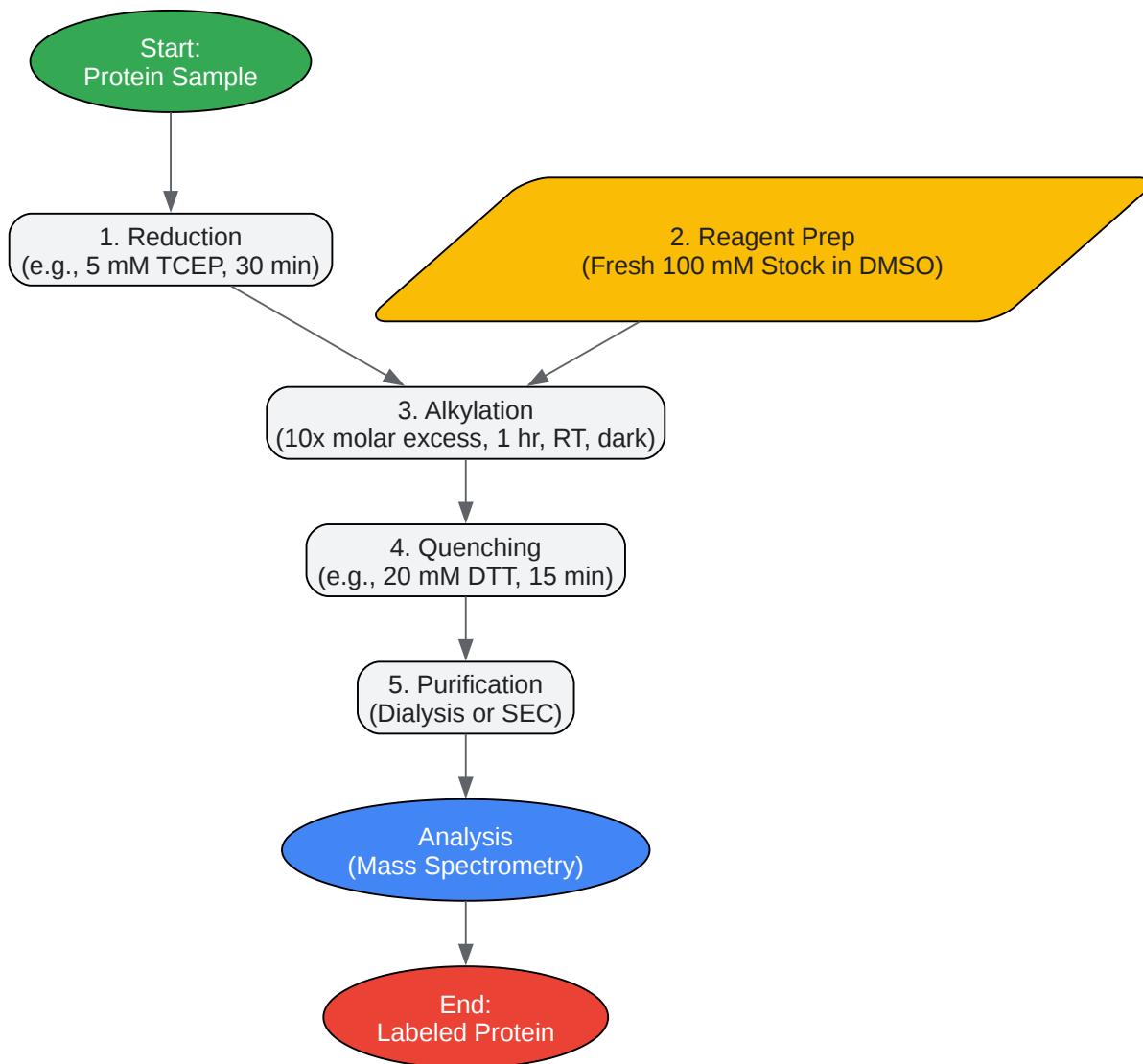
Principle of the Reaction: Cysteine Alkylation

The labeling of cysteine residues with **2-Bromo-N-isopropylacetamide** is a classic S_N2 (bimolecular nucleophilic substitution) reaction.[4] The process is governed by the high nucleophilicity of the cysteine's sulfhydryl group, particularly in its deprotonated thiolate form ($R-S^-$).

Key Mechanistic Steps:

- Deprotonation: The reaction is most efficient under neutral to slightly basic conditions (pH 7.0-8.5). In this pH range, a significant population of cysteine thiols ($pK_a \approx 8.5$) exists as the highly reactive thiolate anion.[3]
- Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom on the **2-Bromo-N-isopropylacetamide** molecule.
- Bond Formation & Displacement: This attack leads to the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide reagent, while the bromine atom is displaced as a bromide leaving group.

This alkylation effectively "caps" the cysteine residue, preventing it from forming disulfide bonds and introducing a specific mass modification that can be detected by mass spectrometry.[2]

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- To cite this document: BenchChem. [2-Bromo-N-isopropylacetamide for cysteine residue labeling.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281517#2-bromo-n-isopropylacetamide-for-cysteine-residue-labeling\]](https://www.benchchem.com/product/b1281517#2-bromo-n-isopropylacetamide-for-cysteine-residue-labeling)

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